molecular formula C16H19N5O B11375630 N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11375630
M. Wt: 297.35 g/mol
InChI Key: GJPZSVAVBGOTFA-UHFFFAOYSA-N
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Description

N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is synthesized through cyclization reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately using a different precursor, often involving condensation reactions.

    Coupling Reactions: The pyridine and pyrimidine rings are then coupled together using a linking reagent, such as a piperidine derivative.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

In industrial settings, the production of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.

    Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and controlled synthesis.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other compounds containing pyridine, pyrimidine, and piperidine rings.

    N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: is unique due to its specific arrangement of these rings and the functional groups attached to them.

Uniqueness

    Structural Uniqueness: The specific arrangement of the pyridine, pyrimidine, and piperidine rings in N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE gives it unique chemical properties and reactivity.

    Functional Uniqueness:

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C16H19N5O/c22-15(20-12-14-4-1-2-7-17-14)13-5-10-21(11-6-13)16-18-8-3-9-19-16/h1-4,7-9,13H,5-6,10-12H2,(H,20,22)

InChI Key

GJPZSVAVBGOTFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=CC=N3

Origin of Product

United States

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